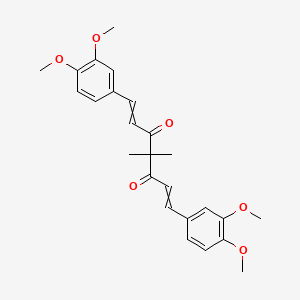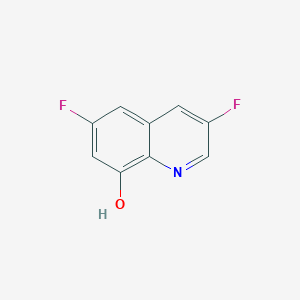
N-methylsulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methylsulfonamide is an organosulfur compound characterized by the presence of a sulfonamide group attached to a methyl group. The general formula for this compound is CH₃SO₂NH₂. This compound is part of a broader class of sulfonamides, which are known for their diverse applications in pharmaceuticals, agrochemicals, and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: N-methylsulfonamide can be synthesized through the direct reaction of methylamine with sulfur dioxide and an oxidizing agent. One common method involves the reaction of methylamine with chlorosulfonic acid, followed by neutralization with a base to yield this compound.
Industrial Production Methods: In industrial settings, this compound is typically produced using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of reaction conditions such as temperature, pressure, and the concentration of reactants to optimize the production efficiency.
Análisis De Reacciones Químicas
Types of Reactions: N-methylsulfonamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: this compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkoxides or thiolates are typically employed under basic conditions.
Major Products Formed:
Oxidation: Methylsulfonic acid.
Reduction: Methylamine.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-methylsulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Some derivatives of this compound are explored for their therapeutic potential in treating diseases such as bacterial infections and cancer.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-methylsulfonamide and its derivatives often involves the inhibition of specific enzymes or the disruption of cellular processes. For example, in antimicrobial applications, sulfonamide derivatives inhibit the enzyme dihydropteroate synthase, which is crucial for folic acid synthesis in bacteria. This inhibition leads to the disruption of bacterial growth and replication.
Comparación Con Compuestos Similares
Sulfonamides: General class of compounds containing the sulfonamide group.
Sulfinamides: Compounds with a sulfinamide group (R-SO-NH₂).
Sulfenamides: Compounds with a sulfenamide group (R-S-NH₂).
Comparison: N-methylsulfonamide is unique due to its specific structure and reactivity. Compared to sulfinamides and sulfenamides, this compound is more stable and less reactive, making it suitable for applications requiring stable sulfonamide functionality. Its methyl group also imparts distinct chemical properties that differentiate it from other sulfonamides.
Propiedades
Fórmula molecular |
CH4NO2S- |
|---|---|
Peso molecular |
94.12 g/mol |
Nombre IUPAC |
(sulfinatoamino)methane |
InChI |
InChI=1S/CH5NO2S/c1-2-5(3)4/h2H,1H3,(H,3,4)/p-1 |
Clave InChI |
DTROKHRAOPILNQ-UHFFFAOYSA-M |
SMILES canónico |
CNS(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3E)-5-chloro-3-({5-[3-(4-methyl-1,4-diazepane-1-carbonyl)phenyl]furan-2-yl}methylidene)-1H-indol-2-one hydrochloride](/img/structure/B12445091.png)






![5-Nitro-4-(piperidin-1-yl)spiro[benzimidazole-2,1'-cyclohexane] 1-oxide](/img/structure/B12445122.png)



![1-[benzyl(1H-indol-3-ylacetyl)amino]-N-(3-bromo-4-methylphenyl)cyclohexanecarboxamide](/img/structure/B12445152.png)


